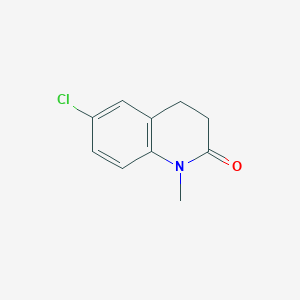
6-Chloro-1-methyl-1,2,3,4-tetrahydroquinolin-2-one
Cat. No. B8509072
M. Wt: 195.64 g/mol
InChI Key: AEAYSTJDKCJGAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04322439
Procedure details


This tetrahydroquinolinone is dissolved in 100 ml of dimethylformamide/toluene (1:1); after addition of 1.8 g of sodium hydride (80% in paraffin oil), stirring is effected for 30 minutes at room temperature, followed by addition of 7.8 g of dimethyl sulphate and heating to 50° for 1 hour. After cooling of the mixture, 600 ml of water and 20 ml of 2 N sodium hydroxide solution are added; stirring is effected for 10 minutes, followed by acidification with 2 N hydrochloric acid. Extraction with ethyl acetate (4 times, with 300 ml each time), drying and concentration yield a solid residue which is recrystallised from ethyl acetate/petroleum ether (1:1) and yields 6.0 g (55% of theory) of 6-chloro-1-methyl-1,2,3,4-tetrahydroquinolin-2-one (m.p. 76°-78° C.).
Name
tetrahydroquinolinone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Name
dimethylformamide toluene
Quantity
100 mL
Type
solvent
Reaction Step One






Yield
55%
Identifiers


|
REACTION_CXSMILES
|
[NH:1]1[C:10]2[CH:5]([CH2:6][CH:7]=[CH:8][CH:9]=2)[CH2:4][CH2:3][C:2]1=O.[H-].[Na+].S([O:19][CH3:20])(OC)(=O)=O.[OH-].[Na+].[ClH:23]>CN(C)C=O.C1(C)C=CC=CC=1.O>[Cl:23][C:7]1[CH:6]=[C:5]2[C:10](=[CH:9][CH:8]=1)[N:1]([CH3:2])[C:20](=[O:19])[CH2:3][CH2:4]2 |f:1.2,4.5,7.8|
|
Inputs


Step One
|
Name
|
tetrahydroquinolinone
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
N1C(CCC2CC=CC=C12)=O
|
|
Name
|
dimethylformamide toluene
|
|
Quantity
|
100 mL
|
|
Type
|
solvent
|
|
Smiles
|
CN(C=O)C.C1(=CC=CC=C1)C
|
Step Two
|
Name
|
|
|
Quantity
|
1.8 g
|
|
Type
|
reactant
|
|
Smiles
|
[H-].[Na+]
|
Step Three
|
Name
|
|
|
Quantity
|
7.8 g
|
|
Type
|
reactant
|
|
Smiles
|
S(=O)(=O)(OC)OC
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
Step Five
|
Name
|
|
|
Quantity
|
20 mL
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Na+]
|
|
Name
|
|
|
Quantity
|
600 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
stirring
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
heating to 50° for 1 hour
|
|
Duration
|
1 h
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
are added
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
stirring
|
WAIT
|
Type
|
WAIT
|
|
Details
|
is effected for 10 minutes
|
|
Duration
|
10 min
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
Extraction with ethyl acetate (4 times, with 300 ml each time)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
drying
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentration
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
yield a solid residue which
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
is recrystallised from ethyl acetate/petroleum ether (1:1)
|
Outcomes


Product
Details
Reaction Time |
30 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClC=1C=C2CCC(N(C2=CC1)C)=O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 6 g | |
| YIELD: PERCENTYIELD | 55% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
